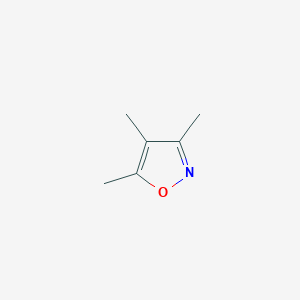![molecular formula Nb2O6Zn B086312 Zinc bis[oxido(dioxo)niobium] CAS No. 12201-66-0](/img/structure/B86312.png)
Zinc bis[oxido(dioxo)niobium]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
While specific chemical reactions involving Zinc bis[oxido(dioxo)niobium] are not available, zinc ions are known to form complex ions readily . They react with aqueous ammonia to precipitate white gelatinous Zn(OH)2, which dissolves in excess ammonia . Zinc ions also react with sodium hydroxide to precipitate zinc (II) hydroxide, which also dissolves in excess hydroxide .Aplicaciones Científicas De Investigación
Electronic and Optical Materials
Transparent Conductive Films : The study by Ni et al. (2005) discusses the use of zinc compounds in the growth of thin films of transparent conducting oxide Zn-In-Sn-O (ZITO), which exhibit high conductivity and optical transparency. These films are superior to commercial Sn-doped indium oxide (ITO) films and have been used in the fabrication of polymer light-emitting diodes with enhanced light outputs and current efficiencies (Ni et al., 2005).
Photocatalysis and Environmental Applications
Photodegradation of Pollutants : Masoomi et al. (2016) highlight the efficiency of zinc-based metal–organic frameworks (MOFs) in the photodegradation of congo red dye under UV and visible light. This suggests potential applications in wastewater treatment and environmental remediation (Masoomi et al., 2016).
Biomedical Applications
Biomedical Research : Mishra et al. (2017) and Jiang et al. (2018) discuss the use of zinc oxide nanoparticles (ZnO NPs) in various biomedical applications, including their anticancer, antimicrobial activities, and their potential as drug carriers. ZnO NPs' ability to generate reactive oxygen species (ROS) and induce apoptosis, as well as their biocompatibility and low toxicity, make them a promising platform for biomedical research (Mishra et al., 2017); (Jiang et al., 2018).
Synthesis and Material Characterization
Nanoparticle Synthesis : Research by Salavati‐Niasari et al. (2008) describes the preparation of zinc oxide nanoparticles using [Bis(acetylacetonato)zinc(II)] as a precursor. This process highlights the control over particle size and demonstrates the hexagonal zincite structure and quantum size effect of the synthesized ZnO nanoparticles (Salavati‐Niasari et al., 2008).
Sol-Gel Synthesis and Characterization
Sol-Gel Derived Nanomaterials : The synthesis and characterization of bismuth zinc niobium oxide (BZN) nanopowders are explored, showing potential applications in electronics due to their dielectric properties and chemical homogeneity (Perenlei et al., 2014).
Direcciones Futuras
While specific future directions for Zinc bis[oxido(dioxo)niobium] are not available, research on zinc and health has synthesized remarkable recent progress in understanding zinc in health and disease . It is clear that zinc is of extraordinary and diverse importance in human biology and nutrition .
Propiedades
IUPAC Name |
zinc;oxido(dioxo)niobium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nb.6O.Zn/q;;;;;;2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEUFVJJAJYJSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nb2O6Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584241 |
Source


|
| Record name | Zinc bis[oxido(dioxo)niobium] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc bis[oxido(dioxo)niobium] | |
CAS RN |
12201-66-0 |
Source


|
| Record name | Zinc bis[oxido(dioxo)niobium] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)



